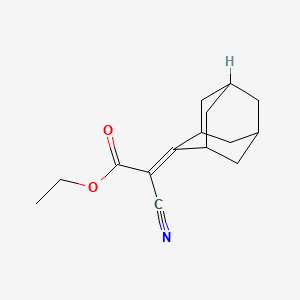

Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate

Description

Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate is a cyanoacetate derivative featuring an adamantane moiety, a rigid bicyclic hydrocarbon known for enhancing thermal stability and lipophilicity in pharmaceutical and materials chemistry. For example, ethyl 2-cyanoacetate reacts with aldehydes, ketones, or heterocyclic compounds under basic conditions (e.g., sodium ethoxide in ethanol) to form α,β-unsaturated cyanoacetates . The adamantane group likely imparts unique steric and electronic properties, influencing reactivity and applications compared to simpler derivatives.

Properties

IUPAC Name |

ethyl 2-(2-adamantylidene)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHXMSBFRIGBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate can be synthesized through a reaction between adamantanone and ethyl cyanoacetate. The reaction is typically catalyzed by vanadyl acetylacetonate (VO(acac)2), which facilitates the formation of the desired product in quantitative yield . Another method involves the use of malononitrile and molybdenum hexacarbonyl (Mo(CO)6) as a catalytic system, which also yields the compound efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as iodine and other oxidants can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of functionalized adamantane derivatives.

Scientific Research Applications

Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The adamantane moiety imparts significant lipophilicity to the compound, enhancing its ability to interact with lipid membranes and proteins. This interaction can modulate various biological activities, including antiviral and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations :

- Adamantane’s electron-withdrawing nature may enhance electrophilicity at the α-carbon, facilitating nucleophilic additions, though this is speculative without direct data.

Key Differences :

- Biological Activity: Derivatives like 4-aryl-5-cyano-1,6-dihydro-2-thiouracils exhibit anti-HIV and anti-hepatitis C activity , whereas adamantane’s lipophilicity could optimize blood-brain barrier penetration in neuroactive drugs.

- Photochemical Behavior : Pyridinylidene derivatives undergo diastereoselective photocycloadditions , a reactivity less likely in adamantane derivatives due to reduced conjugation.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notes:

Biological Activity

Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its adamantane moiety, which contributes to its lipophilicity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of a range of derivatives with potentially enhanced biological properties.

Biological Activities

1. Antiviral Activity

Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties. The compound's structure allows it to interact with viral proteins and lipid membranes, potentially inhibiting viral replication. This mechanism is particularly relevant in the context of recent viral outbreaks, such as SARS-CoV-2.

2. Anticancer Potential

The compound has been studied for its anticancer properties. A study demonstrated that derivatives of adamantane could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. The three-dimensional structure of these compounds enhances their interaction with protein targets involved in cancer progression .

3. Antimicrobial Effects

this compound has shown promising antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Lipid Membranes: The lipophilic nature of the adamantane group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with membrane-bound proteins.

- Modulation of Protein Targets: The compound can bind to specific proteins involved in viral replication and cancer cell proliferation, thereby modulating their activity .

Comparative Analysis with Related Compounds

A comparison with other adamantane derivatives reveals varying degrees of biological activity:

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antiviral Efficacy Against SARS-CoV-2 : In vitro studies demonstrated that compounds similar to this compound could inhibit viral replication in cell cultures infected with SARS-CoV-2, suggesting potential use as therapeutic agents during viral outbreaks .

- Cancer Cell Apoptosis Induction : A study involving FaDu hypopharyngeal tumor cells showed that certain adamantane derivatives exhibited cytotoxic effects superior to traditional chemotherapeutics like bleomycin. This indicates a promising avenue for developing new cancer therapies based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.